Cas no 1344075-60-0 (1-(1H-Imidazole-4-sulfonyl)-piperidin-3-ylamine)

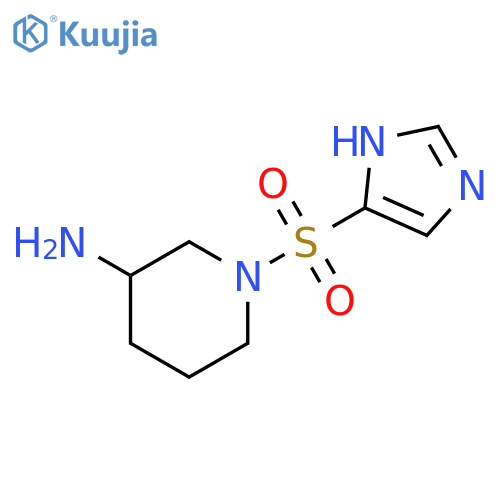

1344075-60-0 structure

商品名:1-(1H-Imidazole-4-sulfonyl)-piperidin-3-ylamine

CAS番号:1344075-60-0

MF:C8H14N4O2S

メガワット:230.287359714508

CID:5168969

1-(1H-Imidazole-4-sulfonyl)-piperidin-3-ylamine 化学的及び物理的性質

名前と識別子

-

- 1-(1H-Imidazole-4-sulfonyl)-piperidin-3-ylamine

- 3-Piperidinamine, 1-(1H-imidazol-5-ylsulfonyl)-

-

- インチ: 1S/C8H14N4O2S/c9-7-2-1-3-12(5-7)15(13,14)8-4-10-6-11-8/h4,6-7H,1-3,5,9H2,(H,10,11)

- InChIKey: IAOUGMDDKWHNSB-UHFFFAOYSA-N

- ほほえんだ: N1(S(C2NC=NC=2)(=O)=O)CCCC(N)C1

1-(1H-Imidazole-4-sulfonyl)-piperidin-3-ylamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD610760-1g |

1-((1H-Imidazol-4-yl)sulfonyl)piperidin-3-amine |

1344075-60-0 | 97% | 1g |

¥3773.0 | 2023-04-10 | |

| Chemenu | CM494675-1g |

1-((1H-Imidazol-4-yl)sulfonyl)piperidin-3-amine |

1344075-60-0 | 97% | 1g |

$539 | 2023-03-18 |

1-(1H-Imidazole-4-sulfonyl)-piperidin-3-ylamine 関連文献

-

Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978

-

Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

-

Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555

-

Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178

1344075-60-0 (1-(1H-Imidazole-4-sulfonyl)-piperidin-3-ylamine) 関連製品

- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)

- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)

- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)

- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)

- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)

- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)

- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)

- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)

- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)

- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬